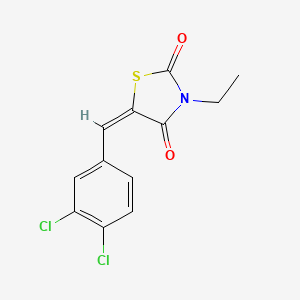![molecular formula C23H28N2O4S B5915358 3-(4-tert-butylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide](/img/structure/B5915358.png)
3-(4-tert-butylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-tert-butylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies. In
Mechanism of Action
3-(4-tert-butylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide is a key signaling molecule in the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of malignant B cells. TAK-659 binds to the active site of 3-(4-tert-butylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide and inhibits its kinase activity, thereby blocking downstream signaling pathways and leading to decreased proliferation and survival of malignant B cells.
Biochemical and Physiological Effects
In addition to its effects on B-cell malignancies, TAK-659 has also been shown to have potential therapeutic applications in other diseases, such as rheumatoid arthritis and systemic lupus erythematosus. TAK-659 has been shown to inhibit B-cell activation and antibody production in these diseases, leading to decreased inflammation and disease activity.
Advantages and Limitations for Lab Experiments
One advantage of TAK-659 is its specificity for 3-(4-tert-butylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide, which minimizes off-target effects and reduces the risk of toxicity. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
For TAK-659 include clinical trials in patients with B-cell malignancies and other diseases, as well as further preclinical studies to explore its potential therapeutic applications. Additionally, research is needed to optimize the dosing and administration of TAK-659 to maximize its efficacy and minimize toxicity.
Synthesis Methods
The synthesis of TAK-659 involves a multistep process that begins with the reaction of 4-tert-butylphenylacetic acid with thionyl chloride to form 4-tert-butylphenylacetyl chloride. This intermediate is then reacted with 4-(4-morpholinylsulfonyl)aniline to form the key intermediate, which is subsequently reacted with acryloyl chloride to form TAK-659.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, TAK-659 has been shown to inhibit 3-(4-tert-butylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide and downstream signaling pathways, leading to decreased proliferation and survival of malignant B cells.
properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-23(2,3)19-7-4-18(5-8-19)6-13-22(26)24-20-9-11-21(12-10-20)30(27,28)25-14-16-29-17-15-25/h4-13H,14-17H2,1-3H3,(H,24,26)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOYIEMOCCMSJB-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-tert-butylphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5915283.png)
![1-(2,3-dichlorophenyl)-5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915285.png)

![benzyl 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B5915295.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5915306.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5915311.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]-2-furamide](/img/structure/B5915319.png)
![{2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5915323.png)
![3-{3-(1-benzofuran-2-yl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5915326.png)
![4-{[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5915332.png)
![5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5915339.png)
![5-imino-2-[(2-methylphenoxy)methyl]-6-(3-phenyl-2-propen-1-ylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915355.png)
![N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5915373.png)
![5-imino-2-isobutyl-6-(3-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915381.png)